molecular formula C21H27N3O4S B7533951 2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide

2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide

Cat. No.: B7533951
M. Wt: 417.5 g/mol
InChI Key: WSZAITJBCLZSGZ-UHFFFAOYSA-N
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Description

2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide is a complex organic compound with a unique structure that combines a quinazolinone core with a cyclohexenyl group and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexene and an appropriate alkylating agent.

    Attachment of the Sulfanylpropanamide Moiety: This step involves the nucleophilic substitution of a suitable thiol with a halogenated propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the quinazolinone core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: As a probe to study biological processes, particularly those involving sulfanyl and quinazolinone-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action of 2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with nucleophilic sites on proteins, while the sulfanyl group could form reversible covalent bonds with thiol groups on cysteine residues.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: A simpler compound with a cyclohexenyl group and an amine functionality.

    2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group and a ketone functionality.

Uniqueness

2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide is unique due to the combination of a quinazolinone core, a cyclohexenyl group, and a sulfanylpropanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-13(19(22)25)29-21-23-16-12-18(28-3)17(27-2)11-15(16)20(26)24(21)10-9-14-7-5-4-6-8-14/h7,11-13H,4-6,8-10H2,1-3H3,(H2,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZAITJBCLZSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=NC2=CC(=C(C=C2C(=O)N1CCC3=CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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